molecular formula C13H24N2O4 B13748919 1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpiperazine-2-carboxylic acid

1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpiperazine-2-carboxylic acid

Cat. No.: B13748919
M. Wt: 272.34 g/mol
InChI Key: SXWHGPXVCZBQLF-UHFFFAOYSA-N
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Description

1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpiperazine-2-carboxylic acid is a complex organic compound with a unique structure It is characterized by the presence of a piperazine ring substituted with isopropyl and tert-butoxycarbonyl groups

Preparation Methods

The synthesis of 1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpiperazine-2-carboxylic acid involves several steps. One common method includes the reaction of piperazine with isopropyl bromide to introduce the isopropyl group. This is followed by the protection of the amine group using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions.

Chemical Reactions Analysis

1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpiperazine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace the existing substituents.

    Hydrolysis: The tert-butoxycarbonyl group can be removed through hydrolysis under acidic conditions to yield the free amine

Scientific Research Applications

1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpiperazine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpiperazine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpiperazine-2-carboxylic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both isopropyl and tert-butoxycarbonyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H24N2O4

Molecular Weight

272.34 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpiperazine-2-carboxylic acid

InChI

InChI=1S/C13H24N2O4/c1-9(2)14-6-7-15(10(8-14)11(16)17)12(18)19-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,16,17)

InChI Key

SXWHGPXVCZBQLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

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